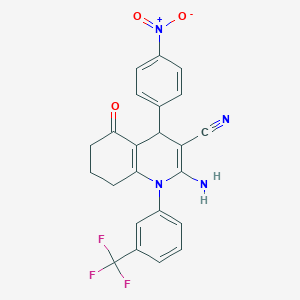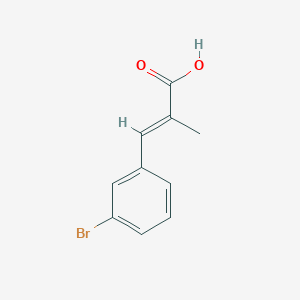![molecular formula C18H20NO2PS B12043473 Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its unique bicyclic structure, which includes a phenyl group and a phosphine moiety. This compound has gained attention for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine typically involves the use of naturally occurring amino acids, such as L-hydroxyproline, as starting materials. The process includes several steps of chemical transformations, including cyclization and functional group modifications, to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various chemical syntheses .
Applications De Recherche Scientifique
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine involves its role as a chiral catalyst. The phosphine group can coordinate with transition metals, forming complexes that facilitate various chemical transformations. These complexes can enhance the reactivity and selectivity of the reactions, leading to the formation of desired products with high enantiomeric purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Endo-Phenyl Kwon [2.2.1] Bicyclic Phosphine: Another chiral phosphine with a similar bicyclic structure but different stereochemistry.
Exo-4-Methoxyphenyl Kwon [2.2.1] Bicyclic Phosphine: A derivative with a methoxy group on the phenyl ring.
Uniqueness
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with transition metals makes it particularly valuable in asymmetric catalysis .
Propriétés
Formule moléculaire |
C18H20NO2PS |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-phenyl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H20NO2PS/c1-14-7-9-18(10-8-14)23(20,21)19-12-17-11-15(19)13-22(17)16-5-3-2-4-6-16/h2-10,15,17H,11-13H2,1H3/t15-,17-,22-/m0/s1 |
Clé InChI |
BWXYDSDVFPJTFY-YHEJKZAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)
![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)

![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)

![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)

